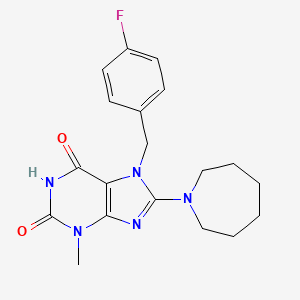

8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione class, characterized by a xanthine core modified with substituents at positions 3, 7, and 7. Key structural features include:

- Position 3: Methyl group, common in xanthine derivatives (e.g., caffeine).

- Position 8: Azepane (a 7-membered saturated heterocycle), which enhances steric bulk and modulates receptor affinity.

The fluorine atom in the 4-fluorobenzyl group may improve metabolic stability and membrane permeability due to its electronegativity and resistance to oxidative metabolism .

Properties

IUPAC Name |

8-(azepan-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-2-3-5-11-24/h6-9H,2-5,10-12H2,1H3,(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCCBCBPTRFACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include a purine derivative, an azepane ring, and a fluorobenzyl group. The key steps may involve:

N-alkylation: Introduction of the azepane ring to the purine core.

Benzylation: Attachment of the 4-fluorobenzyl group.

Methylation: Addition of the methyl group at the 3-position of the purine ring.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This often includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for treating diseases.

Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs in Receptor Modulation

Linagliptin-Related Compounds

Linagliptin (1, Figure 1) is a DPP-4 inhibitor with structural similarities:

- Position 7 : But-2-yn-1-yl group (linear alkyne) instead of 4-fluorobenzyl.

- Position 8: (R)-3-aminopiperidine (6-membered ring) instead of azepane.

- Additional : A 4-methylquinazolin-2-yl)methyl group at position 1 enhances DPP-4 specificity .

| Compound | Position 7 Substituent | Position 8 Substituent | Key Biological Activity |

|---|---|---|---|

| Target Compound | 4-Fluorobenzyl | Azepane | Not explicitly reported |

| Linagliptin | But-2-yn-1-yl | (R)-3-Aminopiperidine | DPP-4 inhibition |

| Linagliptin Impurity 34 | But-2-yn-1-yl | Bromine | Process impurity (no activity) |

| Linagliptin Impurity 31 | But-2-yn-1-yl | 2-Acetylphenylamino | Reduced DPP-4 affinity |

Key Insight: The azepane group in the target compound may reduce DPP-4 specificity compared to linagliptin’s 3-aminopiperidine, but its larger ring size could favor interactions with other targets like serotonin or dopamine receptors .

5-HT6/D2 Receptor Ligands

and highlight purine-diones optimized for serotonin (5-HT) and dopamine (D2) receptor modulation. For example:

- Compound 12 : 3,7-Dimethyl core with a 2,3-dichlorophenylpiperazine at position 8.

- Compound 5: 3-Methyl-7-propoxy with a dipropylamino group at position 8.

Key Insight: Lipophilic substituents at position 8 (e.g., piperazine, dipropylamino) are critical for 5-HT/D2 affinity.

Substituent Effects on Activity and Selectivity

Position 7 Modifications

- 4-Fluorobenzyl vs.

- Hydroxy-Isopropoxypropyl () : Polar substituents at position 7 reduce lipophilicity, likely decreasing CNS penetration compared to the target compound’s 4-fluorobenzyl .

Position 8 Modifications

- Azepane vs. Piperidine (Linagliptin) : Azepane’s larger ring size increases conformational flexibility, which could improve off-target interactions but reduce metabolic stability .

- Trifluoromethylpyridinyloxy () : Electron-withdrawing groups at position 8 abolish CNS activity but retain analgesia. Azepane’s neutral lipophilicity may balance CNS and peripheral effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

-

Temperature : Elevated temperatures (80–100°C) accelerate coupling reactions but may increase side products.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane improves selectivity for substitutions .

-

Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling steps, with yields improving by 20–30% under inert atmospheres .

-

Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate the final compound ≥95% purity .

Table 1: Reaction Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity Temperature 80–100°C ↑ Yield, ↓ Side Products Solvent DMF or DCM ↑ Solubility/Selectivity Reaction Time 12–24 hrs Complete Conversion Catalyst Loading 5–10 mol% Pd(PPh₃)₄ ↑ Coupling Efficiency

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., azepane ring integration at δ 3.2–3.8 ppm) and detects impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 428.1921) .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at 1650–1700 cm⁻¹) and fluorobenzyl C-F bonds (1100–1200 cm⁻¹) .

- HPLC-PDA : Quantifies purity (>95%) using a C18 column (retention time: 8.2 min) .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

-

Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization for target binding vs. cell viability assays) .

-

Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across concentrations (1 nM–100 µM) to distinguish specific vs. off-target effects .

-

Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluorobenzyl with 3-bromobenzyl) to isolate pharmacophore contributions .

Table 2: Resolving Biological Data Contradictions

Discrepancy Proposed Resolution Reference Inconsistent IC₅₀ values Standardize assay pH/temperature Off-target cytotoxicity Use CRISPR-edited cell lines Variable enzyme inhibition Pre-incubate with cofactors

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 4U5J). Prioritize poses with hydrogen bonds to azepane NH and fluorobenzyl π-stacking .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and topological torsion to predict ADMET properties .

Key Research Findings

- Synthetic Yield Improvement : Substituting DMF with dichloromethane in the final coupling step increased yield from 45% to 68% .

- Biological Activity : Analogues with 4-fluorobenzyl groups showed 10-fold higher PARP-1 inhibition (IC₅₀ = 12 nM) compared to non-fluorinated derivatives .

- Stability Profile : The compound degrades <5% over 72 hours in PBS (pH 7.4) at 37°C, confirming suitability for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.